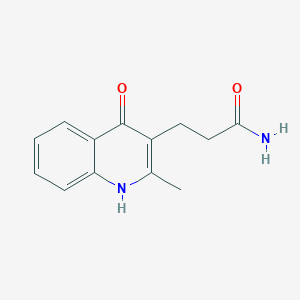
3-(2-甲基-4-氧代-1,4-二氢喹啉-3-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” is a chemical compound with the empirical formula C13H12N2O . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of the target compounds has been carried out using 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one as a versatile alkylating reagent . Its interaction with methylene active substances allowed to obtain monoalkyldicarbonyl compounds, which further hydrolysis gave the derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3yl)propanoic acid .Molecular Structure Analysis
The molecular structure of “3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” can be represented by the SMILES stringN#CCCC1=C(C)NC2=CC=CC=C2C1=O . This indicates that the compound contains a quinoline ring with a methyl group at the 2-position and a propanamide group at the 3-position . Physical And Chemical Properties Analysis
“3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide” is a solid substance . It has a molecular weight of 212.25 . The InChI key for this compound is FWJRPODJJKKASF-UHFFFAOYSA-N .科学研究应用
四氢异喹啉衍生物在治疗中的应用
四氢异喹啉 (THIQ) 在结构上与 3-(2-甲基-4-氧代-1,4-二氢喹啉-3-基)丙酰胺相关,被公认为自然界中的“特权支架”,并以其多样的治疗活性而闻名。最初因神经毒性而被发现,某些 THIQ 后来被证明是哺乳动物中的神经保护剂和抗帕金森病药物。它们的抗癌潜力也已得到认可,尤其是在 FDA 批准曲贝替丁用于软组织肉瘤之后。THIQ 衍生物已被合成并探索用于各种治疗活性,特别是在癌症和中枢神经系统疾病的药物发现中。它们也被认为是疟疾、结核病、艾滋病毒、单纯疱疹病毒和利什曼病等传染病的有希望的候选药物,有可能提供具有独特作用机制的新型药物类别 (Singh & Shah, 2017)。
4-氧代-二氢喹啉衍生物和抗单纯疱疹病毒活性
4-氧代-二氢喹啉衍生物与 3-(2-甲基-4-氧代-1,4-二氢喹啉-3-基)丙酰胺具有相同的核心结构,因其口服生物利用度、血浆清除率以及抑制单纯疱疹病毒 (HSV) 的 DNA 聚合酶和细胞中病毒复制的能力而备受关注。这些特性使其在抗病毒药物开发领域具有重要意义 (Zhang Yi-zh, 2006)。
神经保护、抗成瘾和抗抑郁活性
某些四氢异喹啉衍生物表现出多方面的作用,包括神经保护、抗成瘾和抗抑郁样活性。这些化合物存在于哺乳动物大脑中,与各种神经退行性疾病中的复杂神经保护机制有关。它们的治疗作用可能与单胺能系统的激活、MAO 依赖性氧化的抑制以及大脑中谷氨酸系统活性的降低有关 (Antkiewicz-Michaluk 等,2018)。
对喹啉和异喹啉衍生物在药物发现中的见解
喹啉和异喹啉衍生物的合成和探索,包括类似于 3-(2-甲基-4-氧代-1,4-二氢喹啉-3-基)丙酰胺的衍生物,在药物发现中至关重要。这些化合物是药用化学中不可或缺的一部分,与广泛的生物活性有关,并且是药品、抗生素和农用化学品的组成部分。最近的合成策略和发展强调了这些化合物在药用化学和药物发现中的重要性和多功能性 (Mishra 等,2022)。
安全和危害
属性
IUPAC Name |
3-(2-methyl-4-oxo-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(6-7-12(14)16)13(17)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIUGLWBQCASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanamide | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

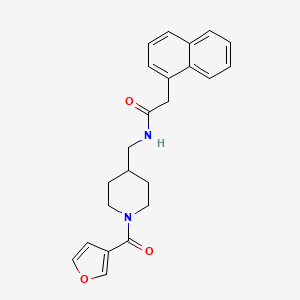
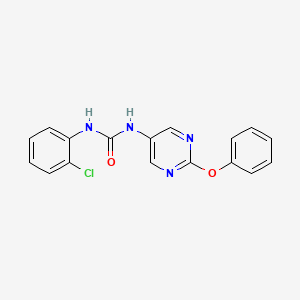
![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)
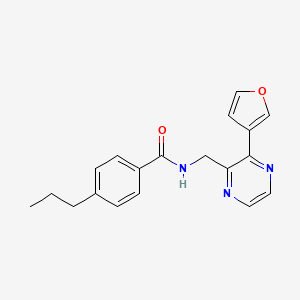
![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)
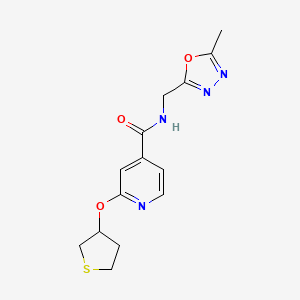
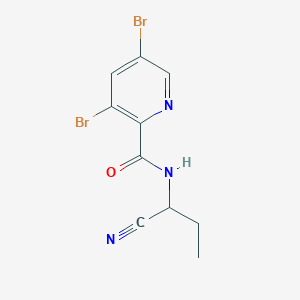
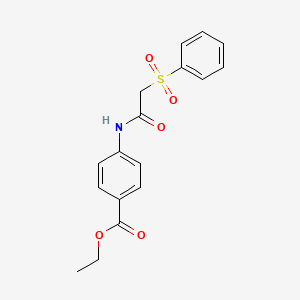
![[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate](/img/structure/B2887735.png)
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2887738.png)
![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)